molecular formula C5H9NO3 B14280364 tert-Butyl oxocarbamate CAS No. 121893-20-7

tert-Butyl oxocarbamate

Cat. No.: B14280364
CAS No.: 121893-20-7
M. Wt: 131.13 g/mol
InChI Key: VNOOCKOUUMIAAY-UHFFFAOYSA-N
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Description

tert-Butyl oxocarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. The compound is characterized by its tert-butyl group attached to a carbamate functional group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl oxocarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the product .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl oxocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: tert-Butyl alcohol and carbon dioxide.

    Substitution: Various substituted carbamates.

    Deprotection: Free amines.

Scientific Research Applications

tert-Butyl oxocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl oxocarbamate primarily involves its role as a protecting group. When used in peptide synthesis, it temporarily protects the amine group of amino acids, preventing unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability under mild conditions and its ability to be easily removed using strong acids. This makes it an ideal protecting group for amines in various synthetic applications, distinguishing it from other similar compounds .

Properties

CAS No.

121893-20-7

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

tert-butyl N-oxocarbamate

InChI

InChI=1S/C5H9NO3/c1-5(2,3)9-4(7)6-8/h1-3H3

InChI Key

VNOOCKOUUMIAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=O

Origin of Product

United States

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